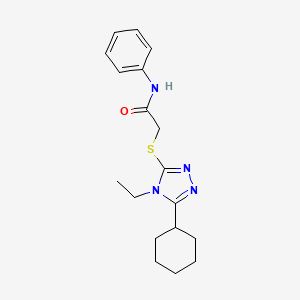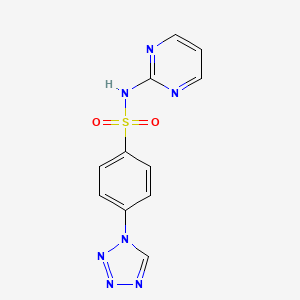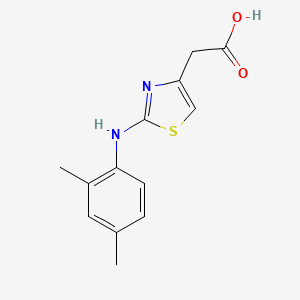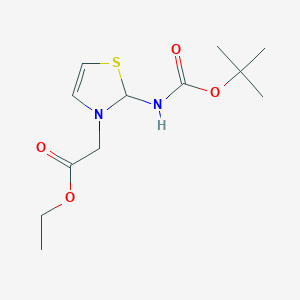
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate is a synthetic organic compound that belongs to the thiazole family Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can be synthesized through a multi-step process. One common method involves the reaction of ethyl bromopyruvate with thiourea to form ethyl 2-aminothiazole-4-carboxylate . This intermediate is then reacted with tert-butoxycarbonyl chloride (Boc-Cl) to introduce the tert-butoxycarbonyl (Boc) protecting group, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The reactions are carried out in controlled environments to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiazolidines.
Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiazolidines.
Substitution: Carboxylic acids.
Aplicaciones Científicas De Investigación
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex thiazole derivatives.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes, such as UDP-N-acetylmuramate/L-alanine ligase, by binding to the active site and preventing substrate access . This inhibition can lead to the disruption of essential biological processes in microorganisms, contributing to its antimicrobial properties.
Comparación Con Compuestos Similares
Ethyl 2-(2-((tert-butoxycarbonyl)amino)thiazol-3(2H)-yl)acetate can be compared with other thiazole derivatives, such as:
Ethyl 2-aminothiazole-4-carboxylate: Lacks the Boc protecting group and has different reactivity and applications.
2-Aminothiazole: A simpler thiazole derivative with a broader range of applications in medicinal chemistry.
Thiazolidine derivatives: Reduced forms of thiazoles with distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H20N2O4S |
|---|---|
Peso molecular |
288.37 g/mol |
Nombre IUPAC |
ethyl 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-2H-1,3-thiazol-3-yl]acetate |
InChI |
InChI=1S/C12H20N2O4S/c1-5-17-9(15)8-14-6-7-19-10(14)13-11(16)18-12(2,3)4/h6-7,10H,5,8H2,1-4H3,(H,13,16) |
Clave InChI |
OQEYCSMEOLCRHS-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CN1C=CSC1NC(=O)OC(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1H-Pyrrolo[2,3-B]pyridin-2-amine](/img/structure/B15053569.png)
![1-(Piperidin-4-ylmethyl)-1H-benzo[d]imidazol-2(3H)-one hydrochloride](/img/structure/B15053574.png)
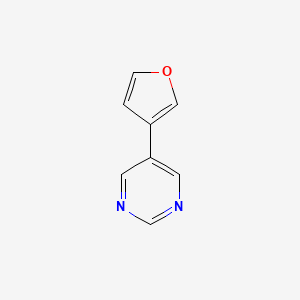
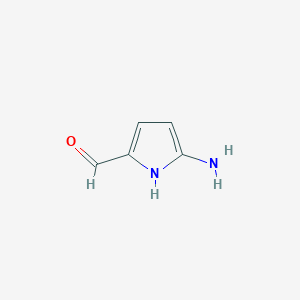
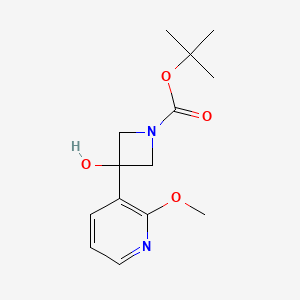

![N-[3-fluoro-7-(hydroxyimino)-4-methyl-8-oxo-5,6,7,8-tetrahydronaphthalen-1-yl]acetamide](/img/structure/B15053599.png)
![1-Methyl-6-(trifluoromethyl)-1,3-dihydro-2H-benzo[d]imidazol-2-one](/img/structure/B15053610.png)
